(2-Hydroxy-3-octadeca-9,12,15-trienoyloxypropyl) octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Linoleoyl-3-linolenoyl-propanetriol is a diacylglycerol compound that contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position . This compound is found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from Candida antarctica . It is an endogenous metabolite and is used primarily for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
rac-1-Linoleoyl-3-linolenoyl-propanetriol can be synthesized through the lipase-catalyzed glycerolysis of olive oil using immobilized lipase B from Candida antarctica . This reaction involves the enzymatic breakdown of triglycerides in olive oil to form diacylglycerols, including rac-1-Linoleoyl-3-linolenoyl-propanetriol .
Industrial Production Methods
This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
rac-1-Linoleoyl-3-linolenoyl-propanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated diacylglycerols .
Scientific Research Applications
rac-1-Linoleoyl-3-linolenoyl-propanetriol has several scientific research applications:
Mechanism of Action
rac-1-Linoleoyl-3-linolenoyl-propanetriol exerts its effects through various molecular targets and pathways. It is involved in the regulation of lipid metabolism and can modulate the activity of enzymes such as lipases and kinases . The compound also influences cellular signaling pathways related to inflammation and energy homeostasis .
Comparison with Similar Compounds
rac-1-Linoleoyl-3-linolenoyl-propanetriol is unique due to its specific fatty acid composition. Similar compounds include:
1-Linoleoyl-2-linolenoyl-glycerol: Contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-2 position.
1-Linoleoyl-3-oleoyl-glycerol: Contains linoleic acid at the sn-1 position and oleic acid at the sn-3 position.
1-Palmitoyl-3-linolenoyl-glycerol: Contains palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position.
These compounds differ in their fatty acid composition and positional isomerism, which can influence their biological activity and applications .
Properties
IUPAC Name |
(2-hydroxy-3-octadeca-9,12,15-trienoyloxypropyl) octadeca-9,12-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPMDWAJHPKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.